2,3,3-Trimethylindoline
Overview
Description
2,3,3-Trimethylindoline is a chemical compound that belongs to the indoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The trimethylindoline variant has three methyl groups attached to the indoline framework, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of derivatives of trimethylindoline has been explored in various studies. For instance, the synthesis of 2-azidoindolin-3-ols involves a copper-catalyzed aerobic oxidative dearomatization of indoles with trimethylsilyl azide, where molecular oxygen serves as the oxygen-atom source . Another study describes the synthesis of unsymmetrical leuco-TAM derivatives from a reaction of commercially available 2-methylene-1,3,3-trimethylindoline with substituted cinnamaldehyde derivatives . Additionally, the reaction of dialkylphosphites with 1,3,3-trimethyl-2-methyleneindoline has been used to synthesize 1,2,3,3-tetramethyl-3H-indolium salts .
Molecular Structure Analysis
The molecular structure of trimethylindoline derivatives has been elucidated using various spectroscopic techniques. For example, the chemical structures of unsymmetrical leuco-TAM derivatives were determined using 1D and 2D NMR spectroscopy experiments, including COSY, HMBC, and NOESY . These studies provide insights into the molecular configuration and the spatial arrangement of atoms within the trimethylindoline framework.
Chemical Reactions Analysis
Trimethylindoline and its derivatives participate in a variety of chemical reactions. The addition of trimethylsilyl azide to indoles leads to the formation of 2-azidoindolin-3-ols . In another study, the reaction of arynes with amino acid methyl esters produced 2-phenylindolin-3-ones . The reactivity of trimethylindoline is also demonstrated in the synthesis of pyrroloquinolines, where 2,3,7-trimethyl-5- and 2,3,7-trimethyl-6-aminoindoles were used .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylindoline derivatives are influenced by the substituents attached to the indoline core. The introduction of methyl groups can affect the compound's boiling point, solubility, and stability. The chemical reactivity, such as the ability to undergo electrophilic substitution or participate in addition reactions, is also altered by the presence of these groups . The studies mentioned provide valuable information on the behavior of these compounds under various conditions, which is essential for their application in chemical synthesis and potential biological activities.
Scientific Research Applications
Photochemistry Studies
Research on the photochemical behavior of 2,3,3-Trimethylindoline derivatives, such as 2-[(1,3,3-trimethylindoline-2(1H)-ylidene)propen-1-yl]-3,3-dimethylindolino[1,2-b]-oxazolidine, revealed their ability to exist in two forms (closed and open) depending on solvent polarity and proticity. This study contributes to understanding the solvent and structure effects on the closed → open form process and the stabilization mechanism of the open form (Petkov, Charra, Nunzi, & Deligeorgiev, 1999).
Chemical Synthesis and Crystallography
A green synthesis route for phthalide-fused indoline was developed, yielding a compound with good selectivity and sensitivity for Sn2+ cations. This work underscores the potential of 2,3,3-Trimethylindoline derivatives in synthesizing complex organic structures and studying their interaction with metal cations (Wong, Latip, Hassan, & Hasbullah, 2018).
Protein Measurement Techniques
The use of the Folin phenol reagent, which involves 2,3,3-Trimethylindoline derivatives, for protein measurement in various biochemical contexts has been explored. This research contributes to understanding the reagent's peculiarities and limitations for protein measurement in solution or after precipitation with acids or other agents (Lowry, Rosebrough, Farr, & Randall, 1951).
Synthesis of Novel Compounds
Novel unsymmetrical leuco-TAM, including 2,2′-{(E)-4-phenylpent-2-ene-1,5-diylidene}bis(1,3,3-trimethylindoline) derivatives, were synthesized and analyzed. These compounds, serving as precursors for Cy5 TAM+ dyes, demonstrate the versatility of 2,3,3-Trimethylindoline in synthesizing photo-responsive dyes (Keum, Lee, Ma, Kim, & Roh, 2011).
Safety And Hazards
2,3,3-Trimethylindoline is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3,3-trimethyl-1,2-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSGOOPQGMALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449141 | |
Record name | 2,3,3-TRIMETHYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylindoline | |
CAS RN |
18781-58-3 | |
Record name | 2,3,3-TRIMETHYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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